![molecular formula C21H14F3N5O3S B2559079 5-(furan-2-il)-N-[2-(1H-pirazol-1-il)etil]-N-[4-(trifluorometil)-1,3-benzotiazol-2-il]-1,2-oxazol-3-carboxamida CAS No. 1421531-89-6](/img/structure/B2559079.png)
5-(furan-2-il)-N-[2-(1H-pirazol-1-il)etil]-N-[4-(trifluorometil)-1,3-benzotiazol-2-il]-1,2-oxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including furan, pyrazole, benzothiazole, and oxazole, which contribute to its diverse chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Métodos De Preparación
The synthesis of 5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This step often involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the benzothiazole ring: This can be synthesized via the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Formation of the oxazole ring: This step may involve the cyclization of α-haloketones with amides or nitriles.
Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and automated synthesis techniques.
Análisis De Reacciones Químicas
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the benzothiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Cyclization: The pyrazole ring can participate in cyclization reactions to form fused ring systems under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reagents like sodium borohydride for reductions.
Mecanismo De Acción
The mechanism of action of 5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-methyl-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-chloro-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide: Contains a chloro group instead of a trifluoromethyl group, leading to different chemical properties.
5-(furan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-nitro-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide: The presence of a nitro group may enhance its reactivity in certain chemical reactions.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O3S/c22-21(23,24)13-4-1-6-17-18(13)26-20(33-17)29(10-9-28-8-3-7-25-28)19(30)14-12-16(32-27-14)15-5-2-11-31-15/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRSONJVVMFABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=NOC(=C4)C5=CC=CO5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
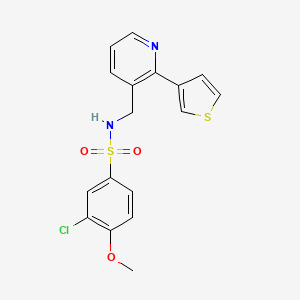
![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2559002.png)

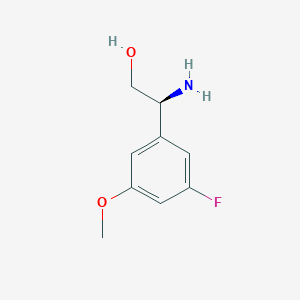
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)
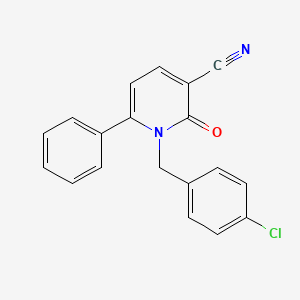
![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
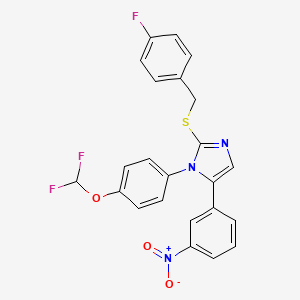

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2559014.png)
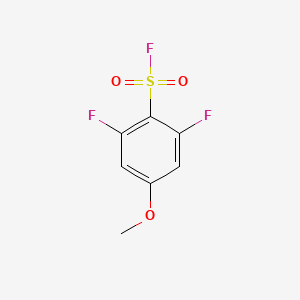
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
